2-(1-Bromoethyl)-1,4-dichlorobenzene

Description

Molecular Structure Analysis

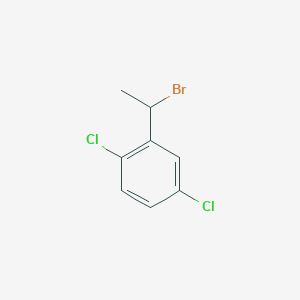

The molecular structure of 2-(1-bromoethyl)-1,4-dichlorobenzene (C₈H₇BrCl₂) consists of a benzene ring substituted with chlorine atoms at the 1 and 4 positions and a 1-bromoethyl group (-CH₂Br) at the 2 position. The SMILES notation (CC(C1=C(C=CC(=C1)Cl)Cl)Br) clarifies the connectivity: the bromoethyl group is bonded to the aromatic carbon at position 2, while chlorine atoms occupy the para positions (1 and 4).

Bond lengths and angles are influenced by the electron-withdrawing effects of the halogens. The C-Br bond in the ethyl group is approximately 1.93 Å, while C-Cl bonds on the benzene ring are ~1.73 Å, consistent with typical halogenated aromatics. The molecule adopts a planar geometry for the benzene ring, with the bromoethyl group introducing slight steric hindrance due to its sp³-hybridized carbon.

Stereoisomerism and Molecular Symmetry

The carbon atom in the bromoethyl group (C-1 of the ethyl chain) serves as a chiral center , resulting in two enantiomers: R and S configurations. Despite this chirality, commercial samples are typically racemic unless explicitly resolved.

The molecule lacks significant symmetry due to the asymmetric substitution pattern (Cl at 1 and 4, bromoethyl at 2). The point group is C₁, as no planes or axes of symmetry exist. This asymmetry impacts spectroscopic properties and crystallization behavior.

Crystalline Structure and Thermodynamic Properties

Crystallographic data for this compound are not widely reported, likely due to challenges in obtaining single crystals suitable for X-ray diffraction. However, thermodynamic properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 254.8–269.4 °C (at 1 atm) | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Melting Point | Not reported |

The high boiling point reflects strong van der Waals interactions and dipole-dipole forces from the polar C-Br and C-Cl bonds.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR)

Molecular Interactions and Solubility

The compound exhibits moderate polarity due to halogen substituents, with a calculated logP of 4.21, indicating high lipophilicity. It is soluble in nonpolar solvents (e.g., dichloromethane, chloroform) but insoluble in water.

Intermolecular forces include:

- Van der Waals interactions : Dominant due to the aromatic system and halogen atoms.

- Halogen bonding : Weak Cl···Cl and Br···Cl interactions may influence crystalline packing.

Properties

IUPAC Name |

2-(1-bromoethyl)-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQSVHIDXSWAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 2-(1-Bromoethyl)-1,4-dichlorobenzene generally begins with 1,4-dichlorobenzene or derivatives thereof, which provide the dichlorobenzene core. The introduction of the bromoethyl group typically proceeds via bromination of an ethyl substituent attached to the aromatic ring or via substitution reactions on an appropriate precursor such as 4-chlorophenethyl derivatives.

- 1,4-Dichlorobenzene can be prepared industrially by chlorination of benzene under catalysis (e.g., copper-based catalysts) at moderate temperatures and atmospheric pressure.

- The bromoethyl group is introduced by bromination of an ethyl side chain or by substitution reactions on precursors like 4-chlorotoluene or 4-chlorophenethyl alcohol derivatives.

Bromination of Dichlorobenzene Derivatives

A key step in the preparation involves bromination in the presence of Lewis acid catalysts such as aluminum halides (AlCl3 or AlBr3). This method is adapted from processes used to prepare monobromodichlorobenzenes, which are structurally related compounds.

- Bromination is carried out by adding bromine to the dichlorobenzene substrate at controlled temperatures ranging from 0°C to 80°C, preferably 0°C to 70°C, to minimize side reactions.

- Aluminum halides are used in catalytic amounts (mole ratio 0.001 to 0.1 relative to total halobenzenes) to facilitate electrophilic aromatic substitution.

- The reaction temperature is then raised to 80°C to 180°C (preferably 120°C to 170°C) to promote isomerization and improve yield of the desired brominated product.

Substitution on Ethyl Side Chains

For the specific introduction of the bromoethyl group at the 2-position of 1,4-dichlorobenzene, a common approach is:

- Starting from 4-chlorophenethyl alcohol or 4-chlorotoluene derivatives.

- Bromination of the ethyl side chain using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3).

- Reaction conditions are carefully controlled to avoid over-bromination or side reactions, typically at low temperatures (0–5°C) with suitable solvents like dichloromethane or tetrahydrofuran (THF).

Industrial and Laboratory-Scale Processes

- Continuous flow methods are employed for consistent quality and yield.

- Use of catalytic systems such as aluminum halides under controlled temperature and stoichiometry.

- Recycling of unreacted materials and by-products (e.g., dibromodichlorobenzenes) is common to enhance overall yield and minimize waste.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature Range | Time Range | Notes |

|---|---|---|---|---|

| Bromination of dichlorobenzene | Bromine + Aluminum halide catalyst | 0°C to 80°C (bromination) | 0.5 to 15 hours | Control temp to reduce dibromo by-products |

| Isomerization | Heating with aluminum halide | 80°C to 180°C (prefer 120–170°C) | 0.5 to 10 hours | Enhances desired isomer yield |

| Side chain bromination | HBr or PBr3 on 4-chlorophenethyl precursors | 0°C to 5°C | 1 to 5 hours | Avoids over-bromination |

| Purification | Crystallization, distillation, chromatography | Ambient to reflux | Variable | Recycle filtrates to improve yield |

Detailed Research Findings and Considerations

- Yield Optimization: The presence of excess dichlorobenzene during isomerization retards formation of dibromodichlorobenzenes, improving yield and purity.

- Product Isolation: Crystallization of the product from cooled reaction mixtures yields solid this compound. Filtrates containing minor amounts of isomers and by-products are recycled.

- Catalyst Loading: Aluminum halide mole ratios between 0.001 and 1 relative to total halobenzenes are effective; optimal range is 0.1 to 0.5 for industrial scale.

- Reaction Monitoring: Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and identify isomers.

- Environmental and Safety Notes: Bromination reactions require careful control due to the toxicity and corrosiveness of bromine and hydrogen bromide by-products.

Summary Table of Preparation Routes

| Preparation Method | Starting Material | Key Reagents | Conditions (Temp/Time) | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Aromatic Bromination | 1,4-Dichlorobenzene | Br2, AlCl3 or AlBr3 | 0–80°C (bromination), 80–180°C (isomerization), 0.5–15 h | High regioselectivity, scalable | Requires catalyst, side products |

| Side Chain Bromination on Phenethyl Precursors | 4-Chlorophenethyl alcohol or toluene | HBr, PBr3 | 0–5°C, 1–5 h | Specific bromoethyl substitution | Sensitive to over-bromination |

| Combined Bromination and Isomerization | Dichlorobenzene + recycling streams | Br2, aluminum halide | 0–70°C bromination, 120–170°C isomerization, 0.5–10 h | High yield via recycling | Requires precise control |

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,4-dichlorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

Elimination Reactions: Under certain conditions, the bromoethyl group can be eliminated to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2).

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.

Scientific Research Applications

Chemistry

2-(1-Bromoethyl)-1,4-dichlorobenzene serves as a building block in organic synthesis. It can participate in:

- Substitution Reactions: The bromoethyl group can be replaced by nucleophiles such as hydroxide ions or amines.

- Elimination Reactions: Under strong basic conditions, it can undergo elimination to form alkenes.

- Oxidation and Reduction: The compound can be oxidized or reduced to generate various derivatives.

Biology

In biological research, this compound is utilized to investigate the effects of halogenated aromatic hydrocarbons on living organisms. Studies have shown that it may interact with biological systems, potentially affecting cellular functions through covalent bonding with biomolecules.

Medicine

Research is ongoing to explore the potential of this compound in developing new pharmaceuticals. Its unique structure may offer pathways for creating novel therapeutic agents targeting specific diseases.

Industry

The compound is also employed in producing specialty chemicals and materials. Its applications span across various sectors including:

- Chemical Intermediates: Used in synthesizing other valuable compounds.

- Material Science: Contributes to the development of polymers and other materials with specific properties.

Toxicological Insights

Understanding the toxicity of this compound is crucial for its safe use. Toxicological studies have indicated:

- Acute Toxicity: Significant toxicity was observed in rodent models at high concentrations (e.g., 941 ppm).

- Chronic Effects: Long-term exposure may lead to hepatotoxicity and renal damage, with established NOAEL at 60 mg/kg body weight.

Case Studies

Case Study 1: Biological Activity Assessment

Research conducted on the biological activity of this compound showed its potential effects on cell viability and proliferation in various cell lines. The study highlighted significant interactions at cellular levels that warrant further investigation into its safety profile.

Case Study 2: Industrial Application

An industrial application case demonstrated the use of this compound in synthesizing a new polymer blend that exhibited enhanced thermal stability compared to traditional materials. This advancement showcases its utility in material science.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-1,4-dichlorobenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially affecting their function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-Bromoethyl)-1,4-dichlorobenzene with structurally or functionally related compounds:

Key Observations:

Structural Isomerism : The position of the bromine atom on the ethyl chain (1° vs. 2°) in this compound and its isomer affects steric hindrance and reactivity. For example, nucleophilic substitution reactions may proceed differently due to the accessibility of the bromine atom.

Substituent Effects: Halogen Type: Bromine in the ethyl chain introduces greater molecular weight and lipophilicity compared to chlorine-substituted analogs like 1,4-dichlorobenzene.

Toxicity: While 1,4-dichlorobenzene is classified as a possible human carcinogen, the bromoethyl derivative’s toxicity profile remains understudied.

Applications :

- 1,4-Dichlorobenzene : Widely used in consumer products (e.g., moth repellents).

- Bromoethyl Derivatives : Primarily serve as intermediates in pharmaceutical and agrochemical synthesis (e.g., HO-1 inhibitors).

Research Findings and Data Gaps

Synthesis Pathways : Evidence suggests that bromoethyl-substituted dichlorobenzenes are synthesized via alkylation reactions using NaH in dry DMF. However, optimized conditions for this compound remain undocumented.

Environmental Behavior: 1,4-Dichlorobenzene is volatile and persistent in air, but bromoethyl analogs likely exhibit lower volatility and higher soil adsorption due to increased molecular weight.

Toxicological Data: Urgent studies are needed to assess the hepatic/renal toxicity and carcinogenicity of bromoethyl-substituted dichlorobenzenes, building on existing research for 1,4-dichlorobenzene.

Biological Activity

2-(1-Bromoethyl)-1,4-dichlorobenzene is an organic compound characterized by its dichlorobenzene structure with a bromoethyl substituent. This compound has garnered attention due to its potential biological activity and environmental impact. Understanding its biological effects is crucial for assessing its safety and utility in various applications.

- Molecular Formula : CHBrCl

- Molecular Weight : 253.95 g/mol

- Structure : The presence of the bromoethyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with biological systems, which can lead to various toxicological effects.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the acute and chronic effects of this compound:

- Acute Toxicity : In laboratory studies, the compound exhibited significant toxicity in rodent models. For example, during a 4-hour exposure, a concentration of 941 ppm resulted in mortality in one out of twenty rats .

- Chronic Effects : Long-term studies indicated that repeated exposure could lead to hepatotoxicity and renal damage. The No Observed Adverse Effect Level (NOAEL) was determined to be 60 mg/kg body weight, while the Lowest Observed Adverse Effect Level (LOAEL) was noted at 120 mg/kg body weight due to increased kidney regeneration in male mice .

Genetic Toxicity

Genetic toxicity evaluations revealed mixed results:

- In Vitro Studies : The compound induced sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells and increased mutation frequency in mouse lymphoma cells when metabolic activation was present . However, it tested negative in several bacterial assays for gene mutation.

- In Vivo Studies : In vivo assessments showed that while some tests indicated potential mutagenicity, others did not demonstrate significant genetic damage .

Environmental Impact

The environmental implications of this compound are notable due to its potential toxicity to aquatic life. It is classified as hazardous due to its persistence and bioaccumulation potential in aquatic systems.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the mechanisms of action:

- Case Study on Chlorinated Aromatic Compounds : Research highlighted that chlorinated compounds often exhibit endocrine-disrupting properties. The bromoethyl substituent may enhance these effects compared to other chlorinated derivatives.

-

Comparative Analysis with Related Compounds :

Compound Name Structure Notable Characteristics 1,4-Dichlorobenzene Structure Widely used as a solvent and chemical intermediate. 2-Bromo-1,4-dichlorobenzene Structure Similar bromo substituent but lacks ethyl group. 4-Bromo-1,2-dichlorobenzene Structure Different substitution pattern; used as an insecticide.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1-Bromoethyl)-1,4-dichlorobenzene, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 1,4-dichloroethylbenzene using N-bromosuccinimide (NBS) under radical initiation or via nucleophilic substitution of 2-(hydroxyethyl)-1,4-dichlorobenzene with hydrobromic acid. Reaction optimization requires controlling temperature (60–80°C) and solvent polarity (e.g., CCl₄ for radical stability). Purity can be verified via GC-MS (Method 8260B) using surrogate standards like 1,4-dichlorobenzene-d₄ . Upstream precursors such as 2,5-dichlorophenol (CAS 583-78-8) are critical intermediates .

Q. How can this compound be characterized analytically, and what are common contaminants?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is standard for volatile aromatic bromo/chloro compounds. Column selection (e.g., DB-5MS) and internal standards (e.g., 4-bromofluorobenzene) improve resolution . Common contaminants include residual 1,4-dichlorobenzene (from incomplete bromination) and 2,5-dichlorophenol (degradation byproduct). Quantitation limits for groundwater samples are typically ~0.1 µg/L .

Q. What are the acute toxicity profiles of this compound, and how do they compare to its parent compound, 1,4-dichlorobenzene?

- Methodological Answer : While direct data on the brominated derivative is limited, 1,4-dichlorobenzene (parent) exhibits hepatotoxicity via reactive metabolites (e.g., 2,5-dichlorophenol) and acute exposure risks (respiratory irritation, liver damage) . The bromoethyl group may enhance lipid solubility, increasing bioaccumulation potential. In vitro assays (Ames test, micronucleus) are recommended to assess genotoxicity, as conflicting data exist for 1,4-dichlorobenzene .

Advanced Research Questions

Q. What metabolic pathways degrade this compound in environmental systems, and how do redox conditions influence degradation?

- Methodological Answer : Under aerobic conditions, Sphingomonas and Pseudomonas spp. hydroxylate the benzene ring via dioxygenases, forming chlorocatechols. Anaerobic consortia mediate reductive dehalogenation, sequentially removing bromine and chlorine substituents . Redox potential (Eh) and electron donors (e.g., H₂) critically influence pathway dominance. Metabolites like 1,4-dichlorobenzene and 2-bromoethanol have been detected in soil microcosms .

Q. How do structural modifications (e.g., bromine vs. chlorine substituents) alter the environmental persistence of this compound?

- Methodological Answer : Bromine’s higher atomic mass and bond strength reduce hydrolysis rates compared to chlorinated analogs. Half-lives in aerobic soils range from 120–180 days (vs. 30–60 days for 1,4-dichlorobenzene). Computational QSAR models predict a log Kow of 3.8, indicating moderate bioaccumulation potential . Field studies in contaminated sites show vertical migration in groundwater due to low sorption (Kd = 1.2 L/kg) .

Q. What analytical challenges arise in quantifying trace this compound in complex matrices, and how can they be mitigated?

- Methodological Answer : Co-elution with structurally similar compounds (e.g., 1,2-dichlorobenzene) complicates GC-MS analysis. Using tandem MS (GC-MS/MS) with multiple reaction monitoring (MRM) improves specificity. Solid-phase microextraction (SPME) enhances detection in water samples (LOQ = 0.05 µg/L). For tissue samples, accelerated solvent extraction (ASE) with dichloromethane achieves >90% recovery .

Data Contradictions and Resolution

Q. Why do studies report conflicting carcinogenicity classifications for 1,4-dichlorobenzene, and what implications does this have for its brominated analogs?

- Resolution : The International Agency for Research on Cancer (IARC) classifies 1,4-dichlorobenzene as Group 2B (“possibly carcinogenic”) based on liver tumors in mice, while the U.S. EPA finds insufficient evidence for human carcinogenicity . Discrepancies arise from interspecies metabolic differences (e.g., murine CYP2E1 activation). For brominated derivatives, subchronic rodent studies with histopathology endpoints are recommended to clarify risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.